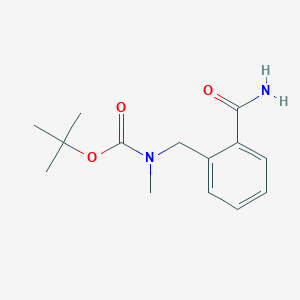

tert-Butyl 2-carbamoylbenzyl(methyl)carbamate

Description

tert-Butyl 2-carbamoylbenzyl(methyl)carbamate is a carbamate derivative characterized by a benzyl group substituted at the 2-position with a carbamoyl (CONH₂) moiety, a methyl group on the nitrogen, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate, enabling selective reactions while preserving amine functionality . The Boc group is widely favored for its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions.

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-[(2-carbamoylphenyl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-7-5-6-8-11(10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17) |

InChI Key |

IGIXLVVBDZMCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-carbamoylbenzyl(methyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl carbamate and 2-carbamoylbenzyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Procedure: tert-Butyl carbamate is dissolved in an appropriate solvent like dichloromethane. To this solution, 2-carbamoylbenzyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of tert-butyl 2-carbamoylbenzyl(methyl)carbamate occurs under acidic or basic conditions, yielding amines and alcohols. This reaction is critical for deprotection in multi-step syntheses.

Conditions and Outcomes:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KOH (50%) | 5–10°C, ethyl acetate solvent | Benzylamine derivative, tert-butanol | 95–97% | |

| HCl (dilute) | Room temperature | Free amine, CO₂, tert-butanol | ~90% |

In the patented method , hydrolysis with KOH at low temperatures (5–10°C) in ethyl acetate and Tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst achieves high yields (>95%). The reaction avoids overalkylation due to TBAB’s stabilizing role .

Alkylation and Acylation

The compound undergoes alkylation and acylation at the carbamate nitrogen or benzyl position, enabling functionalization for drug development.

Key Examples:

-

Methylation: Reaction with methyl sulfate in ethyl acetate at -10°C forms methylated derivatives. TBAB enhances reaction efficiency by stabilizing intermediates .

-

Acylation via Curtius Rearrangement: Di-tert-butyl dicarbonate (Boc₂O) and sodium azide generate acyl azides, which rearrange to isocyanates. Trapping with alcohols yields tert-butyl carbamates (Table 1) .

Table 1: Acylation via Curtius Rearrangement

| Substrate | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Aromatic carboxylic acid | Boc₂O, NaN₃, Zn(OTf)₂ | 75°C | 85–90% |

Catalytic Modifications

Phase-Transfer Catalysis (PTC):

TBAB or TBAI improves reaction rates and selectivity in alkylation/hydrolysis. For example:

-

Methylation with Methyl Sulfate: TBAB increases yield from 80% to 97% by stabilizing the reactive intermediate .

Indium-Mediated Reactions:

Indium catalysts enable selective carbamate formation from imines and organoindium reagents (Table 2) .

Table 2: Indium-Catalyzed Carbamate Synthesis

| Substrate | Catalyst | Reagent | Yield | Source |

|---|---|---|---|---|

| Aliphatic amine | InCl₃ | Alkyl chloroformate | 88–92% |

Stability and Functional Group Tolerance

The compound’s tert-butyl group enhances steric protection, improving stability under basic conditions. Functional groups such as hydroxyls, esters, and halides remain intact during reactions, as demonstrated in Curtius rearrangements .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 2-carbamoylbenzyl(methyl)carbamate has been utilized in the development of various pharmaceuticals. Its structural similarity to amides allows it to act as a peptidomimetic, enhancing drug potency and specificity.

Case Study: Histone Deacetylase Inhibitors

Recent studies have shown that carbamate derivatives can serve as effective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For example, the incorporation of tert-butyl carbamate into drug designs has led to compounds with improved HDAC inhibitory activity, demonstrating potential in treating various cancers, including triple-negative breast cancer (TNBC) .

Agricultural Applications

Carbamate compounds are widely used as pesticides and herbicides due to their effectiveness in controlling pests while being less toxic than organophosphate alternatives. This compound can be employed in developing new agrochemicals that target specific pests without harming beneficial organisms.

Table: Comparison of Carbamate Pesticides

| Compound Name | Application | Toxicity Level | Target Organism |

|---|---|---|---|

| Tert-Butyl 2-carbamoylbenzyl... | Insecticide | Low | Various insects |

| Carbaryl | Insecticide | Moderate | Wide range of insects |

| Propoxur | Rodenticide | High | Rodents |

Biological Studies

The compound has been investigated for its role in biochemical pathways, particularly those involving enzyme inhibition. The ability to modify the carbamate group allows researchers to explore structure-activity relationships (SAR), leading to the design of more effective enzyme inhibitors.

Case Study: Enzyme Inhibition

Research indicates that modifications of the tert-butyl group can significantly affect the binding affinity and selectivity towards specific enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-carbamoylbenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-carbamoylbenzyl(methyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Reactivity :

- The carbamoyl group in the target compound confers hydrogen-bonding capacity and polarity, making it suitable for interactions in enzymatic or receptor-binding studies. In contrast, the formyl group (CHO) in is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), while the hydroxymethyl (CH₂OH) group in allows for oxidation to aldehydes or esterification.

- The bromothiophene derivative in exhibits distinct reactivity due to halogen and heteroaromatic groups, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties: The carbamoyl derivative’s higher molecular weight (277.34 g/mol) and polarity suggest reduced solubility in nonpolar solvents compared to the formyl (249.31 g/mol) and hydroxymethyl (251.32 g/mol) analogs. The Boc group in all compounds ensures stability in basic conditions but varies in steric bulk depending on substituents.

Synthetic Utility :

- The target compound is ideal for peptide synthesis or as a protected amine intermediate. The formyl analog serves as a precursor for imine or hydrazone formation, while the hydroxymethyl derivative is a versatile intermediate for further functionalization.

Biological Activity

tert-Butyl 2-carbamoylbenzyl(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate benzyl derivatives. The process can be optimized through various coupling reactions, often utilizing coupling agents such as EDC·HCl and HOBt to enhance yield and purity.

Antiviral Properties

Recent studies have investigated the compound's activity against viral proteases, particularly those associated with coronaviruses. For instance, compounds structurally related to tert-butyl carbamates have shown promising inhibitory effects on the SARS-CoV 3CL protease. In vitro assays have demonstrated that modifications in the compound's structure can significantly enhance its protease inhibitory activity, suggesting a potential role in antiviral drug development .

Anticancer Activity

Research has indicated that certain carbamate derivatives exhibit anticancer properties by targeting specific kinases involved in cell cycle regulation. For example, inhibitors designed from similar scaffolds have been shown to induce apoptosis in cancer cell lines by disrupting mitotic processes. Studies highlight that these compounds can effectively inhibit Polo-like kinase 1 (Plk1), leading to cell cycle arrest and subsequent cancer cell death .

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity and disruption of cellular signaling pathways. For instance, inhibition of proteases can prevent viral replication, while targeting kinases can halt cancer cell proliferation. Detailed kinetic studies provide insights into the binding affinities and inhibitory constants () for these interactions, which are crucial for understanding their therapeutic potential.

Case Studies

- Inhibition of SARS-CoV Protease : A study evaluated a series of carbamate derivatives for their ability to inhibit SARS-CoV 3CL protease. The most effective compounds exhibited values in the low micromolar range, indicating strong antiviral activity .

- Antitumor Efficacy : In a xenograft model, a derivative structurally similar to this compound demonstrated significant tumor growth inhibition when administered intravenously. The study reported that these compounds could effectively localize within tumors, enhancing their therapeutic index .

Data Tables

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV 3CL Protease | 5.2 | Protease inhibition |

| Similar Carbamate Derivative | Polo-like Kinase 1 | 0.8 | Induction of apoptosis |

Q & A

Q. What are the key synthetic steps for preparing tert-butyl carbamate derivatives, and what reagents are critical for intermediate purification?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, tert-butyl carbamate intermediates are synthesized by reacting halogenated pyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) with aminocyclohexylmethyl carbamates in THF/NaHCO₃, followed by nitro group reduction using Fe/NH₄Cl in ethanol. Purification is achieved via column chromatography (silica gel, EtOAc/hexane gradients), with intermediates confirmed by ESI-MS (e.g., m/z 386 [M + H]⁺ for nitro intermediates) .

Q. How are reaction yields calculated and optimized in carbamate syntheses?

- Methodological Answer : Yields are determined gravimetrically after purification. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of pyrimidine to carbamate precursor) and reaction duration (e.g., 3–12 hours for substitutions). Solvent choice (e.g., THF for solubility vs. DMAc for high-temperature coupling) and base selection (NaHCO₃ for mild conditions vs. DIEA for Pd-catalyzed cross-couplings) significantly impact efficiency .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral tert-butyl carbamate intermediates?

- Methodological Answer : Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For example, iodolactamization steps (as in CCR2 antagonist syntheses) or kinetic resolution during cyclization can induce asymmetry. Characterization via chiral HPLC or X-ray crystallography is critical for verifying enantiomeric excess .

Q. What strategies resolve contradictions in reaction conditions for similar carbamate coupling reactions?

- Methodological Answer : Discrepancies in solvent/base systems (e.g., THF/NaHCO₃ vs. DMAc/DIEA) are addressed by evaluating substrate compatibility. For instance, DMAc enhances solubility for bulky intermediates in Pd-catalyzed Sonogashira couplings, while THF is preferred for nitro reductions. Systematic screening (e.g., Design of Experiments) identifies optimal parameters .

Q. How do tert-butyl carbamates participate in heterocycle formation, and what mechanistic insights support these transformations?

- Methodological Answer : Carbamates act as protective groups for amines during cyclization. For example, heating tert-butyl carbamate intermediates in NMP at 100°C triggers intramolecular amidation, forming pyrazino[1,2-e]purinones. Mechanistic studies (e.g., LC-MS monitoring) reveal that Boc deprotection precedes ring closure .

Analytical & Safety Questions

Q. What spectroscopic and chromatographic methods validate the structural integrity of tert-butyl carbamate intermediates?

- Methodological Answer :

- ESI-MS : Confirms molecular weight (e.g., m/z 442 [M + H]⁺ for oxoacetate derivatives).

- ¹H/¹³C NMR : Assigns regiochemistry (e.g., aromatic proton splitting patterns).

- HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients.

- FT-IR : Verifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What safety protocols are essential for handling air-sensitive tert-butyl carbamate intermediates?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Pd-catalyzed couplings).

- Wear PPE: P95 respirators, nitrile gloves, and flame-resistant lab coats.

- Store intermediates under anhydrous conditions (sealed vials with molecular sieves) at –20°C to prevent hydrolysis .

Data Interpretation & Troubleshooting

Q. How are conflicting spectral data resolved for carbamate derivatives?

- Methodological Answer : Contradictions (e.g., unexpected MS adducts) are resolved by:

- Repurifying samples to remove salts/solvents.

- Comparing experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Cross-referencing synthetic pathways (e.g., confirming nitro reduction via loss of 30 Da in MS) .

Q. What steps mitigate byproduct formation during carbamate deprotection?

- Methodological Answer :

- Avoid excessive acid (e.g., TFA) exposure to prevent tert-butyl group scrambling.

- Use scavengers (e.g., triethylsilane) during Boc removal to quench carbocation intermediates.

- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

Applications in Drug Discovery

Q. Q. How are tert-butyl carbamate derivatives utilized in synthesizing kinase inhibitors or antiviral agents?

- Methodological Answer :

These derivatives serve as precursors for bioactive heterocycles. For example, coupling with 3,3-diethoxyprop-1-yne forms pyrrolo[2,3-d]pyrimidines, which are screened against kinase targets (e.g., EGFR). IC₅₀ values are determined via enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.